4-Bromo-4'-methoxymethylbiphenyl
Overview
Description
4-Bromo-4’-methoxymethylbiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methoxymethylbiphenyl typically involves the bromination of biphenyl derivatives. One common method is the monobromination of biphenyl in a solvent reaction medium containing an organosulfur compound, amide, nitrile, or acid with a pKa of at least 3 . The reaction is carried out at ambient temperature to achieve high yields and minimize the formation of dibromobiphenyl.
Industrial Production Methods
Industrial production of 4-Bromo-4’-methoxymethylbiphenyl may involve similar bromination processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxymethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions to achieve the coupling reaction.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted biphenyl derivatives.
Coupling Products: The major products are biaryl compounds formed through the coupling of 4-Bromo-4’-methoxymethylbiphenyl with other aromatic boronic acids.
Scientific Research Applications
4-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxymethylbiphenyl in chemical reactions involves the activation of the bromine atom or the methoxymethyl group. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the bromine atom, followed by transmetalation with the organoboron reagent and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethyl group.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethyl group.
Uniqueness
4-Bromo-4’-methoxymethylbiphenyl is unique due to the presence of both bromine and methoxymethyl substituents, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Biological Activity
4-Bromo-4'-methoxymethylbiphenyl is a biphenyl derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of bromine and methoxymethyl substituents, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Given the structural features, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cell Cycle Modulation : Preliminary studies suggest that this compound could affect cell cycle progression, leading to growth inhibition in certain cancer cell lines.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance, a study evaluated its effects on human cancer cell lines using MTT assays to assess cell viability. The results indicated significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
Jurkat | 5.12 ± 0.15 | 48 hours |
HeLa | 7.34 ± 0.20 | 48 hours |
MCF-7 | 6.78 ± 0.18 | 48 hours |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.
Further investigations into the mechanism of action revealed that treatment with this compound resulted in:
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that treated cells exhibited increased populations in the sub-G1 phase, indicating apoptosis.
- Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays showed reduced blood vessel formation when tumors were treated with this compound.
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation focused on the effects of this compound on breast cancer cells (MCF-7). The study found that at concentrations above 10 µM, there was a marked decrease in cell viability, supporting its potential use as an anticancer agent. -
Toxicological Assessment :
Toxicological evaluations indicated that while effective against cancer cells, higher concentrations could lead to cytotoxic effects on non-cancerous cells, necessitating careful dosage considerations in therapeutic applications.
Properties
IUPAC Name |
1-bromo-4-[4-(methoxymethyl)phenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-16-10-11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDQUGCTMZCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.